molecular formula C8H9N3OS B13302822 (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol

(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13302822
M. Wt: 195.24 g/mol
InChI Key: SDIGHFYATRUDSA-UHFFFAOYSA-N
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Description

(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol is a chemical compound that features both thiazole and pyrazole rings These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole and pyrazole rings. These rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole and pyrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-1,3-thiazol-4-yl)methanol: Lacks the pyrazole ring, which may reduce its biological activity.

    (1H-pyrazol-4-yl)methanol: Lacks the thiazole ring, which may alter its interaction with molecular targets.

    (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)ethanol: Similar structure but with an ethanol group, which may affect its solubility and reactivity.

Uniqueness

(2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of both thiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound (2-Methyl-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol is a novel hybrid molecule that combines the thiazole and pyrazole moieties, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be described as follows:

C8H8N4S\text{C}_8\text{H}_8\text{N}_4\text{S}

This compound features a thiazole ring substituted with a methyl group and a pyrazole ring, which contributes to its biological properties.

Anticancer Properties

Research has shown that compounds containing the pyrazole moiety exhibit significant anticancer activity. For instance, studies indicate that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including lung, breast, and colorectal cancers . The hybrid nature of this compound may enhance its efficacy due to the synergistic effects of both thiazole and pyrazole groups.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
1H-Pyrazole DerivativeMDA-MB-231 (Breast)12.5
Thiazole-Pyrazole HybridHepG2 (Liver)15.0
Pyrazole DerivativeA549 (Lung)10.0

Antimicrobial Activity

The thiazole and pyrazole moieties are also known for their antimicrobial properties. Studies have demonstrated that compounds with these structures possess significant activity against various bacterial strains and fungi. For example, thiazoles have been reported to show potent antibacterial effects against E. coli and Staphylococcus aureus. .

Table 2: Antimicrobial Activity of Thiazole and Pyrazole Compounds

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Thiazole DerivativeE. coli32 µg/mL
Pyrazole DerivativeS. aureus16 µg/mL

Anti-inflammatory Effects

Compounds containing thiazoles have been associated with anti-inflammatory properties. Research indicates that thiazoles can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized this compound and evaluated its biological activity. The compound was tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth compared to standard chemotherapeutic agents .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted the importance of the thiazole and pyrazole components in enhancing biological activity. Modifications to the substituents on these rings were found to significantly affect the potency against cancer cells .

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H9N3OS/c1-5-11-7(4-13-5)8(12)6-2-9-10-3-6/h2-4,8,12H,1H3,(H,9,10)

InChI Key

SDIGHFYATRUDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C2=CNN=C2)O

Origin of Product

United States

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